

# Cuscohygrine molecular formula and molar mass

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## Compound of Interest

Compound Name: **Cuscohygrine**

Cat. No.: **B030406**

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## An In-Depth Technical Guide to **Cuscohygrine**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pyrrolidine alkaloid **cuscohygrine**, focusing on its fundamental chemical properties, historical experimental protocols for its isolation, and its biosynthetic pathway.

## Core Chemical and Physical Properties

**Cuscohygrine** is a naturally occurring alkaloid predominantly found in the leaves of the coca plant (*Erythroxylum coca*) and can also be isolated from various species within the Solanaceae family, such as *Atropa belladonna* (deadly nightshade) and *Datura* species.<sup>[1][2]</sup> It typically co-exists with other, more potent alkaloids like cocaine and atropine.<sup>[1][2]</sup> First isolated by Carl Liebermann in 1889, **cuscohygrine** is characterized as an oily liquid that is soluble in water and can only be distilled in a vacuum without decomposition.<sup>[1][2]</sup>

## Quantitative Data Summary

The key physicochemical properties of **cuscohygrine** are summarized in the table below for ease of reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>24</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molar Mass	224.34 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[8]</a>
CAS Number	454-14-8	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	Oily liquid; colorless to pale yellow crystalline solid	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Melting Point	40–41 °C (trihydrate)	<a href="#">[1]</a> <a href="#">[8]</a>
Solubility	Soluble in water, alcohol, ether, benzene	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
IUPAC Name	1-[(2R)-1-Methylpyrrolidin-2-yl]-3-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one	<a href="#">[1]</a>

## Experimental Protocols and Methodologies

### Isolation from Coca Leaves (Liebermann Method)

The foundational protocol for the isolation of **cuscohygrine** was established by Carl Liebermann in 1889. While detailed modern laboratory procedures would require further optimization, the historical methodology provides a basis for its extraction.

Objective: To isolate **cuscohygrine** from coca leaves where it is present as an accompanying alkaloid to cocaine.

Methodology:

- Source Material: Coca leaves (also known as Cusco-leaves) are obtained.[\[1\]](#)
- Initial Extraction: An acid-base extraction is typically employed to separate alkaloids from the plant matrix. The powdered leaves are treated with a basic solution to free the alkaloids from their salt forms, followed by extraction with an organic solvent.

- Separation of Alkaloids: The crude extract contains a mixture of alkaloids, including cocaine and hygrine. **Cuscohygrine** is separated from these components. Historically, this involved fractional distillation under vacuum, as **cuscohygrine** is an oil that would decompose at atmospheric pressure.[1][2]
- Purification: The fraction containing **cuscohygrine** is collected. Further purification can be achieved through the formation of its crystalline trihydrate, which forms upon exposure to water and melts at 40-41°C.[1][2] This allows for separation from other non-crystalline impurities.

## Biosynthesis Pathway

The formation of **cuscohygrine** in plants follows a specific biosynthetic pathway originating from the amino acid ornithine.[1][9] Understanding this pathway is critical for metabolic engineering and synthetic biology applications.

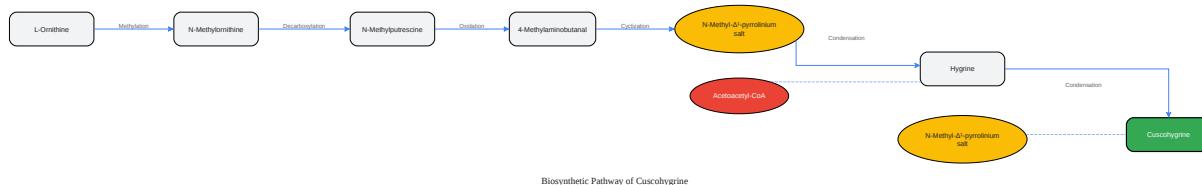
Precursor: L-Ornithine

Key Steps:

- Methylation and Decarboxylation: Ornithine undergoes methylation to form N-methylornithine. Subsequent decarboxylation yields N-methylputrescine.[1]
- Oxidation and Cyclization: The primary amino group of N-methylputrescine is oxidized, resulting in 4-methylaminobutanal. This intermediate then spontaneously cyclizes to form an N-methyl- $\Delta^1$ -pyrrolinium salt.[1]
- Formation of Hygrine: The N-methyl- $\Delta^1$ -pyrrolinium salt undergoes a condensation reaction with acetoacetyl coenzyme A, which yields the related alkaloid, hygrine.[1]
- Final Condensation to **Cuscohygrine**: The pathway culminates in the condensation of a hygrine molecule with a second molecule of the N-methyl- $\Delta^1$ -pyrrolinium salt to form the final **cuscohygrine** structure.[1]

## Visualized Workflow: Cuscohygrine Biosynthesis

The following diagram illustrates the biosynthetic pathway from the precursor L-Ornithine to the final product, **Cuscohygrine**.



Biosynthetic Pathway of Cuscohygrine

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*Biosynthetic pathway of **Cuscohygrine** from its precursor.*

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